molecular formula C18H19N3O2 B13474857 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid CAS No. 1282957-29-2

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid

Cat. No.: B13474857
CAS No.: 1282957-29-2
M. Wt: 309.4 g/mol
InChI Key: DJQFCXHOAIRFBE-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an appropriate pyrazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide
  • 2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1282957-29-2

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-3-(3-methylphenyl)-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C18H19N3O2/c1-10(2)16-14(18(22)23)9-19-17-15(12(4)20-21(16)17)13-7-5-6-11(3)8-13/h5-10H,1-4H3,(H,22,23)

InChI Key

DJQFCXHOAIRFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=CC(=C(N3N=C2C)C(C)C)C(=O)O

Origin of Product

United States

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